molecular formula C7H9N3O3 B12356526 ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate

ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate

Cat. No.: B12356526
M. Wt: 183.16 g/mol
InChI Key: SVDADSUJLYHFNL-UHFFFAOYSA-N
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Description

Ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imino or oxo positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates
  • Ethyl 8-oxo-7,8-dihydro-1H-pyrazolo[3’,4’:5,6]pyrido[2,3-d]pyrimidine-6-carboxylates

Uniqueness

Ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate is unique due to its specific imino and oxo functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

ethyl 6-imino-2-oxo-5H-pyrimidine-5-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-2-13-6(11)4-3-9-7(12)10-5(4)8/h3-4H,2H2,1H3,(H2,8,10,12)

InChI Key

SVDADSUJLYHFNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC(=O)NC1=N

Origin of Product

United States

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